molecular formula C13H25N3 B15051223 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](heptyl)amine

Cat. No.: B15051223
M. Wt: 223.36 g/mol
InChI Key: AXUCOFQVPIWCJE-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with heptylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dimethyl-1H-pyrazol-5-yl)methylamine: A similar compound with a shorter alkyl chain.

    (1,3-dimethyl-1H-pyrazol-5-yl)methyl](octyl)amine: A compound with a longer alkyl chain.

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific alkyl chain length, which can influence its chemical properties and biological activities. The heptyl group may provide distinct hydrophobic interactions and steric effects compared to other alkyl chains.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]heptan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-11-13-10-12(2)15-16(13)3/h10,14H,4-9,11H2,1-3H3

InChI Key

AXUCOFQVPIWCJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=CC(=NN1C)C

Origin of Product

United States

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